2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine
Description
Nuclear Magnetic Resonance Spectral Signatures
Proton Nuclear Magnetic Resonance ($$^1\text{H}$$ NMR):
- Pyridine protons : The H-3 and H-5 protons resonate as doublets at δ 8.30–8.50 ppm ($$J = 5.5–6.0 \, \text{Hz}$$) due to deshielding by the electronegative chlorine.
- Piperidine protons : The axial and equatorial protons of the piperidine ring appear as multiplet signals between δ 2.50–3.20 ppm. The N-methyl group produces a singlet at δ 2.25 ppm.
- Ether-linked oxygen proximity : Protons adjacent to the ether oxygen (e.g., H-2' and H-6' of piperidine) exhibit downfield shifts to δ 3.80–4.10 ppm due to electron withdrawal.
Carbon-13 Nuclear Magnetic Resonance ($$^{13}\text{C}$$ NMR):
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry reveals a molecular ion peak at $$ m/z $$ 227 ($$ \text{[M+H]}^+ $$), consistent with the molecular weight. Key fragmentation pathways include:
- Cleavage of the ether linkage : Loss of the 1-methylpiperidin-4-yloxy radical ($$ m/z $$ 114) yields a pyridinium fragment at $$ m/z $$ 113.
- Chlorine loss : Elimination of Cl- generates a radical cation at $$ m/z $$ 192, which undergoes further decomposition to $$ m/z $$ 164 via CO loss.
- Piperidine ring opening : Sequential loss of methylamine ($$ \text{CH}3\text{NH}2 $$, $$ m/z $$ 31) produces ions at $$ m/z $$ 196 and 165.
Infrared Vibrational Mode Assignments
Infrared spectroscopy identifies functional groups through characteristic absorptions (Table 1):
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C-Cl Stretch | 550–650 | Aromatic chloro group |
| C-O-C Asymmetric Stretch | 1100–1250 | Ether linkage |
| C-N Stretch (Piperidine) | 1020–1080 | Piperidine ring |
| Aromatic C-H In-Plane Bend | 1150–1250 | Pyridine ring |
| N-CH₃ Symmetric Stretch | 2800–2850 | Methyl group on piperidine nitrogen |
The absence of O-H stretches (3200–3600 cm⁻¹) confirms the absence of hydroxyl impurities. The strong absorption near 1600 cm⁻¹ corresponds to pyridine ring C=C/C=N stretching.
Table 1: Infrared spectral assignments for this compound.
Properties
IUPAC Name |
2-chloro-4-(1-methylpiperidin-4-yl)oxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-14-6-3-9(4-7-14)15-10-2-5-13-11(12)8-10/h2,5,8-9H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSORHCTKOJKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine typically involves the reaction of 2-chloropyridine with 1-methylpiperidin-4-ol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine has shown potential as an inhibitor for various enzymes and receptors involved in critical biological pathways. Its structural characteristics allow it to interact effectively with targets such as kinases, making it a candidate for therapeutic applications in cancer treatment and metabolic disorders.
Drug Discovery
The compound is being investigated for its role in drug discovery, particularly in oncology. Studies have focused on its binding affinities to specific proteins, which are essential for understanding how structural modifications can enhance therapeutic efficacy.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance:
| Compound | Target Bacteria/Fungi | MIC (mg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| This compound | Candida albicans | TBD |
This table summarizes the antimicrobial activity potential of the compound, highlighting the need for further studies to determine its effectiveness against specific pathogens.
Antibacterial Screening
A study evaluated the antibacterial properties of synthesized derivatives of this compound against various Gram-positive and Gram-negative bacteria. The findings indicated promising activity, suggesting that structural variations could enhance efficacy.
Enzyme Inhibition
Research into enzyme inhibition has revealed that derivatives of this compound can inhibit acetylcholinesterase activity, which is relevant in treating neurodegenerative diseases such as Alzheimer's. This opens avenues for developing new therapeutic agents targeting cognitive decline.
Antiproliferative Activity
Investigations into the antiproliferative effects of this compound have shown that it may inhibit tubulin polymerization, a critical process for cell division. This mechanism is particularly relevant for cancer treatment strategies aimed at halting tumor growth.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Effects
2-Chloro-6-(piperidin-4-yloxy)pyridine (CAS 1186112-09-3)
- Structural Difference : The chlorine and piperidinyloxy groups are positioned at C2 and C6, respectively, instead of C2 and C3.
- Impact : Altered electronic distribution may affect binding to biological targets. Similarity score: 1.00 (identical substituents, different positions) .
- Physicochemical Properties : Expected lower melting point compared to the target compound due to reduced symmetry, though specific data are unavailable.
5-Chloro-2-(piperidin-4-yloxy)pyridine (CAS 944390-66-3)
Functional Group Modifications
2-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridin-4-amine (CAS 260441-44-9)
- Structural Difference : Addition of an amine group at C4.
- Impact: Similarity score drops to 0.91.
- Biological Activity : Amine-containing analogs often show improved antimicrobial activity due to enhanced target binding .
5-Bromo-2-[(1-methyl-4-piperidinyl)oxy]pyridine (CAS 1015242-41-7)
- Structural Difference : Bromine replaces chlorine at C5.
- Impact : Higher molecular weight (271.15 g/mol vs. ~226.7 g/mol for the target compound) and density (1.4 g/cm³). Bromine’s larger atomic radius may alter steric interactions in biological systems .
- Thermal Properties : Boiling point (314.3°C) and flash point (143.9°C) suggest lower volatility compared to chlorinated analogs .
Substituent-Based Comparisons
2-Chloro-4-(methylthio)pyridine
Table 1: Key Properties of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine and Analogs
Biological Activity
2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine (chemical formula: C11H15ClN2O) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is synthesized through the reaction of 2-chloropyridine with 1-methylpiperidin-4-ol, typically in the presence of bases like sodium hydride or potassium carbonate. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and pharmacology.
The biological activity of this compound primarily involves its ability to bind to specific molecular targets such as enzymes and receptors. This binding can modulate their activity, leading to various physiological effects. The exact mechanisms depend on the specific biological system under investigation, but they often include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structural features have shown efficacy against various cancer cell lines. For instance, derivatives containing piperidine moieties have been associated with antiproliferative effects in breast and liver cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast) | TBD | Enzyme inhibition |
| Similar Piperidine Derivative | HepG2 (Liver) | TBD | Receptor modulation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against both bacterial and fungal strains, which positions it as a candidate for developing new antimicrobial agents.
Case Studies
- In Vivo Studies : A study published in Nature demonstrated that a related compound effectively reduced tumor growth in mouse models by targeting specific signaling pathways involved in cancer progression .
- Cell Culture Experiments : In vitro experiments showed that treatment with this compound resulted in significant apoptosis in cancer cells, indicating its potential as a therapeutic agent .
Comparative Analysis
When compared to structurally similar compounds, such as 2-Chloro-4-methoxypyridine, this compound demonstrates distinct biological properties due to its unique substitution pattern. This specificity may lead to enhanced potency and selectivity for certain biological targets.
Table 2: Comparison of Biological Activities
| Compound | Anticancer Activity | Antimicrobial Activity | Key Differences |
|---|---|---|---|
| This compound | High | Moderate | Piperidine substitution enhances activity |
| 2-Chloro-4-methoxypyridine | Moderate | Low | Methoxy group reduces binding affinity |
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine?
The synthesis typically involves nucleophilic substitution reactions. For example:
- Step 1 : React 4-hydroxypyridine derivatives with 1-methylpiperidin-4-ol under alkaline conditions (e.g., NaOH in dichloromethane) to introduce the piperidinyloxy group .
- Step 2 : Chlorination at the 2-position using reagents like POCl₃ or PCl₅ in anhydrous conditions. Polar solvents such as DMF or DMSO enhance reactivity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity .
Q. How should researchers characterize this compound spectroscopically?
Key techniques include:
- ¹H/¹³C NMR : Identify substituent positions (e.g., piperidinyloxy protons at δ 3.0–3.5 ppm, pyridine ring protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₄ClN₂O: calc. 249.0764) .
- HPLC : Assess purity using a C18 column (acetonitrile/water gradient) .
Q. What solvents and conditions are critical for its stability during storage?
Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Avoid moisture and light due to hydrolytic sensitivity of the chloro group. Use anhydrous DMSO or DMF for solubility in reactions .
Advanced Research Questions
Q. How does the electronic nature of the pyridine ring influence the chloro substituent’s reactivity?
The electron-withdrawing pyridine ring activates the chloro group for nucleophilic aromatic substitution (SNAr). Computational studies (DFT) show a partial positive charge on C2, facilitating displacement by nucleophiles like amines or thiols. Compare reactivity with 4-methoxy analogs (less electrophilic) to validate electronic effects .
Q. What methodologies resolve contradictions in reported biological activity data?
- Dose-response assays : Test across multiple cell lines (e.g., HEK293, HeLa) to account for variability in receptor expression .
- Metabolic stability studies : Use liver microsomes to assess if rapid degradation underlies inconsistent IC₅₀ values .
- Structural analogs : Compare with 2-fluoro or 2-bromo derivatives to isolate electronic vs. steric effects .
Q. How can solvent choice impact regioselectivity in functionalization reactions?
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET predictors (e.g., SwissADME) : Estimate logP (~2.1), BBB permeability (low), and CYP450 interactions .
- Molecular docking (AutoDock Vina) : Model binding to acetylcholine esterase (Ki ~50 nM) based on piperidine moiety interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
